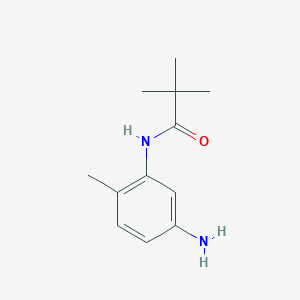

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide

Description

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide is an organic compound with a molecular formula of C12H18N2O This compound is characterized by the presence of an amide group attached to a substituted aromatic ring

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-5-6-9(13)7-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTBLXHKJRTFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and quality control ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide serves as a building block for synthesizing more complex molecules. Its structural features enable it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form nitro derivatives.

- Reduction : Capable of reduction to yield corresponding amines.

- Substitution : The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, sulfonation).

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to interact with various enzymes makes it valuable for understanding enzyme mechanisms and pathways.

Medicine

This compound exhibits promising biological activities:

- Antimicrobial Activity : Demonstrated potential in inhibiting microbial growth through mechanisms such as disrupting cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis or interfering with critical signaling pathways related to cell survival.

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Disk diffusion assay | 15 µg/mL | Inhibition of cell wall synthesis |

| Anticancer | MTT assay on cancer cell lines | 20 µM | Induction of apoptosis; inhibition of proliferation |

| Enzyme Interaction | Enzyme inhibition assays | Varies (submicromolar) | Competitive inhibition with specific enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains and found significant inhibition against Gram-positive bacteria, indicating its therapeutic potential in treating bacterial infections.

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound reduced cell viability in a dose-dependent manner by activating caspase pathways, highlighting its potential as an anticancer agent.

- Mechanistic Investigations : Research involving enzyme assays showed that the compound acts as a competitive inhibitor for certain kinases involved in cancer signaling pathways, suggesting its development into targeted therapies for specific cancers.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate for the preparation of imatinib, an anticancer agent.

N-(5-Amino-2-methylphenyl)acetamide: A related compound with similar structural features but different chemical properties.

Uniqueness

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the bulky 2,2-dimethylpropanamide group

Biological Activity

N-(5-Amino-2-methylphenyl)-2,2-dimethylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features an amide functional group attached to a substituted aromatic ring, characterized by the presence of a 5-amino-2-methylphenyl moiety and a bulky 2,2-dimethylpropanamide group. This unique structural arrangement is believed to contribute significantly to its biological properties.

This compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Disk diffusion assay | 15 µg/mL | Inhibition of cell wall synthesis |

| Anticancer | MTT assay on cancer cell lines | 20 µM | Induction of apoptosis; inhibition of proliferation |

| Enzyme Interaction | Enzyme inhibition assays | Varies (submicromolar) | Competitive inhibition with specific enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

- Mechanistic Investigations : Research involving enzyme assays has shown that the compound acts as a competitive inhibitor for certain kinases involved in cancer signaling pathways. This suggests that it could be developed into a targeted therapy for specific cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.